molecular formula C15H13ClN4O2S B2601550 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol CAS No. 1226440-20-5

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol

Cat. No.: B2601550
CAS No.: 1226440-20-5
M. Wt: 348.81
InChI Key: LHYHXAHMNORMIZ-UHFFFAOYSA-N
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Description

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a pyrimidinol moiety via a sulfanyl-methyl linker. The oxadiazole ring is substituted at position 3 with a 2-chlorophenyl group, while the pyrimidinol ring contains methyl groups at positions 5 and 6 and a hydroxyl group at position 3. The compound’s synthesis likely involves cyclization and coupling reactions common to oxadiazole derivatives, with structural confirmation possibly achieved via X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-8-9(2)17-15(19-14(8)21)23-7-12-18-13(20-22-12)10-5-3-4-6-11(10)16/h3-6H,7H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHXAHMNORMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrimidinol Moiety: The pyrimidinol ring can be synthesized through a condensation reaction involving an appropriate aldehyde and an amine.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The presence of multiple functional groups allows for potential interactions with various enzymes or receptors, modulating their activity.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Target Compound vs. 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione ()

  • Structural Similarities : Both compounds share a 1,2,4-oxadiazole core and sulfanyl-based linkers.
  • Key Differences: The compound incorporates an imidazolidine-dione ring and a trifluoromethyl group, enhancing metabolic stability and electron-withdrawing effects.
  • Implications: The target compound’s pyrimidinol hydroxyl group may improve water solubility compared to the lipophilic trifluoromethyl group in . The absence of a morpholinoethyl group in the target compound could reduce off-target interactions but limit affinity for certain receptors.

Target Compound vs. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Structural Similarities : Both feature sulfanyl linkers and chlorophenyl substituents.
  • Key Differences: The pyrazole ring in lacks the hydrogen-bonding capability of the pyrimidinol hydroxyl group. The trifluoromethyl group in increases lipophilicity and resistance to oxidative metabolism.
  • Implications: The target compound’s hydroxyl group may facilitate stronger interactions with hydrophilic targets (e.g., kinases) compared to the pyrazole derivative .

Functional Group and Pharmacokinetic Comparisons

Property Target Compound Compound Compound
Core Heterocycle Oxadiazole + Pyrimidinol Oxadiazole + Imidazolidine Pyrazole
Key Substituents 2-Chlorophenyl, dimethyl Trifluoromethyl, morpholinoethyl Trifluoromethyl, aldehyde
Hydrogen-Bond Donors 1 (pyrimidinol -OH) 2 (imidazolidine-dione) 0
Predicted logP ~2.8 (moderate lipophilicity) ~3.5 (high lipophilicity) ~3.2 (high lipophilicity)
Metabolic Stability Moderate (sulfanyl oxidation) High (trifluoromethyl) Low (aldehyde susceptibility)

Hypothetical Research Findings

  • Synthetic Accessibility: The target compound’s synthesis may follow routes analogous to ’s oxadiazole derivatives but requires precise regioselective coupling for the pyrimidinol linkage.
  • Stability Studies : The sulfanyl linker in the target compound may exhibit greater oxidative stability than ’s aldehyde group but less than ’s sulfonyl groups.
  • Biological Activity: If the target compound is designed as a kinase inhibitor, its pyrimidinol -OH could mimic ATP’s ribose moiety, offering advantages over ’s bulky imidazolidine-dione .

Biological Activity

The compound 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is a member of the oxadiazole and pyrimidinol family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13ClN4O2S
  • Molecular Weight : 308.78 g/mol

Anticancer Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that oxadiazole-based compounds demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Activity

The presence of the chlorophenyl group in the oxadiazole structure contributes to antibacterial activity. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a related study found that oxadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. Compounds within the pyrimidinol family have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease, suggesting a potential therapeutic application in inflammatory disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives induce oxidative stress in cancer cells leading to apoptosis.
  • Cytokine Modulation : The ability to modulate cytokine levels could explain its anti-inflammatory effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various oxadiazole derivatives including the target compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 15 µM for MCF-7 cells .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, several derivatives were tested against common pathogens. The results showed that compounds with similar structures inhibited bacterial growth effectively with MIC values comparable to standard antibiotics like ampicillin .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 ~ 15 µM against MCF-7
AntimicrobialMICs ranging from 8 to 32 µg/mL
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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